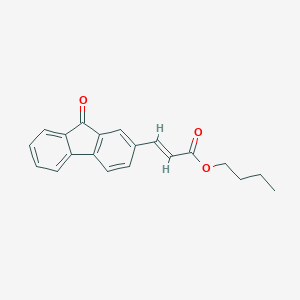![molecular formula C24H22F3N3O3 B395738 6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B395738.png)
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in medical and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization with fluorine and pyrrolidine groups. The key steps include:
Formation of the Quinoline Core: This can be achieved through cyclocondensation reactions involving aniline derivatives and appropriate carbonyl compounds.
Fluorination: Introduction of fluorine atoms at specific positions on the quinoline ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Pyrrolidine Substitution: The pyrrolidine groups are introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at the fluorine or pyrrolidine positions, leading to potentially new compounds with different biological activities .
科学研究应用
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
作用机制
The compound exerts its effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .
相似化合物的比较
Similar Compounds
Lomefloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Widely used fluoroquinolone with a broad spectrum of activity.
Norfloxacin: Known for its effectiveness against urinary tract infections.
Uniqueness
6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other fluoroquinolones .
属性
分子式 |
C24H22F3N3O3 |
|---|---|
分子量 |
457.4g/mol |
IUPAC 名称 |
6,8-difluoro-1-(3-fluoro-4-pyrrolidin-1-ylphenyl)-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H22F3N3O3/c25-17-11-14(5-6-19(17)28-7-1-2-8-28)30-13-16(24(32)33)23(31)15-12-18(26)22(20(27)21(15)30)29-9-3-4-10-29/h5-6,11-13H,1-4,7-10H2,(H,32,33) |
InChI 键 |
WCOCTFOIDQDAOH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N3C=C(C(=O)C4=CC(=C(C(=C43)F)N5CCCC5)F)C(=O)O)F |
规范 SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N3C=C(C(=O)C4=CC(=C(C(=C43)F)N5CCCC5)F)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isopropyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B395657.png)
![Ethyl 2-({[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395659.png)
![Ethyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395660.png)
![3-[(2,6-Dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B395663.png)
![Ethyl 2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395665.png)
![N-(3-chloro-2-methylphenyl)-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395666.png)
![N-(2-methylpropyl)-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395667.png)
![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395670.png)
![N-(3-chlorophenyl)-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395671.png)
![N-(2-ethylphenyl)-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395673.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395675.png)
![Ethyl 2-({[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395676.png)
![5-(1,3-benzodioxol-5-yl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395678.png)
